1-benzyl-N-(5-chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(5-chloro-2-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-18-9-8-16(21)11-17(18)22-20(25)15-7-10-19(24)23(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLHRDUNCRNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(5-chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a dihydropyridine core substituted with a benzyl group and a chloro-methoxyphenyl moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate significant efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The antimicrobial activity is typically assessed using Minimum Inhibitory Concentration (MIC) values, which provide insight into the effectiveness of the compound.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.88 | P. aeruginosa |
| 0.44 | S. aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For example, it was shown to suppress tumor growth in xenograft models, indicating potential for development as an anticancer agent.
Case Study: Ovarian Cancer Xenografts
- Model: Nude mice with ovarian cancer xenografts
- Result: 100% tumor growth suppression was observed with treatment using the compound.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurotransmitter metabolism and signaling.
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the compound's ability to induce oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group or alterations in the dihydropyridine core can significantly impact potency and selectivity against various biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a common 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide scaffold with several analogs. Key differences lie in the aryl amide substituents:
Key Observations :
Lipophilicity and Solubility:
- Nitro vs.
Preparation Methods
Ring Formation via Cyclocondensation
The dihydropyridine core is often constructed through cyclocondensation of diketones with amines. A patented method utilizes δ-valerolactone derivatives, reacting with p-acetamidoaniline to form a tetracyclic intermediate, which undergoes deacetylation and halogenation. For the target compound, adapting this approach:
- Step 1 : React δ-valerolactone with benzylamine to form 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
- Step 2 : Halogenate at C5 using PCl₅ in DMF, achieving 85% yield.
- Step 3 : Couple with 5-chloro-2-methoxyaniline using EDCl/HOBt, yielding 78% product.
Key Condition :
Benzylation and Amidation Sequence
Alternative routes prioritize early introduction of the benzyl group:
- Step 1 : Synthesize ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate via Knorr cyclization.
- Step 2 : Benzylate using benzyl bromide/K₂CO₃ in DMF (90% yield).
- Step 3 : Hydrolyze ester to carboxylic acid (HCl/EtOH, 95°C, 12 hr).
- Step 4 : Activate acid as acyl chloride (SOCl₂) and react with 5-chloro-2-methoxyaniline (92% yield).
Advantage : Avoids competing reactions at later stages by securing the benzyl group early.
One-Pot Tandem Reactions
Recent patents describe tandem amidation-cyclization in a single vessel:
- Combine 3-cyano-2-methoxybenzaldehyde, benzylamine, and ethyl acetoacetate in acetic acid.
- Heat at 120°C for 8 hr to form the dihydropyridine ring (73% yield).
- Directly treat with POCl₃ to introduce chloro group, followed by ammonolysis with 5-methoxyaniline.
Efficiency : Reduces purification steps, increasing overall yield to 68%.
Optimization of Critical Reaction Parameters
Halogenation Selectivity
Introducing the 5-chloro substituent requires careful reagent selection:
| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| PCl₅ | DCM | 0 | 72 | 95 |
| SOCl₂ | Toluene | 25 | 68 | 88 |
| Cl₂ gas | AcOH | 40 | 81 | 97 |
Cl₂ gas in acetic acid achieves optimal selectivity by minimizing overhalogenation.
Amidation Coupling Agents
Comparative studies of coupling agents for carboxamide formation:
| Agent | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 4 | 92 |
| HATU | Et₃N | THF | 2 | 94 |
| CDI | DMAP | DCM | 6 | 85 |
HATU provides rapid, high-yielding amidation but at higher cost. EDCl/HOBt offers a cost-effective alternative.
Characterization and Analytical Validation
- NMR :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 8.4 Hz, 1H, aryl), 6.72 (s, 1H, pyridine-H).
- ¹³C NMR : 165.2 (C=O), 154.1 (C-OCH₃), 140.3 (C-Cl).
- HPLC : Purity >99% (C18 column, 70:30 MeOH/H₂O).
- X-ray Crystallography : Confirms planar dihydropyridine ring and cis-configuration of substituents.
Industrial-Scale Considerations
Patent emphasizes scalability through:
- Solvent Recycling : THF/water mixtures reused after extraction.
- Waste Reduction : 85% less aqueous waste vs. traditional routes.
- Crystallization : Ammonium chloride-induced crystallization achieves 99% purity without chromatography.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-benzyl-N-(5-chloro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the dihydropyridine core via cyclization of β-ketoesters or enaminones under acidic or basic conditions .
- Step 2 : Benzylation at the N1 position using benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Step 3 : Coupling the 5-chloro-2-methoxyaniline moiety via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Key Variables : Reaction temperature (60–100°C), solvent polarity, and stoichiometry of reagents critically impact yield. For example, excess benzyl bromide improves N-alkylation efficiency but may require purification via column chromatography .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of benzylation and amidation. The dihydropyridine ring’s tautomeric equilibrium (keto-enol) can be inferred from carbonyl (δ ~170 ppm) and olefinic proton signals (δ ~5.5–6.5 ppm) .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., between the carboxamide and methoxyphenyl groups) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈ClN₂O₃: 393.1) and detects synthetic byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., broth microdilution for antimicrobial activity and ELISA for cytokine inhibition) to isolate specific bioactivities .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing the 5-chloro group with nitro or methyl) to identify pharmacophores responsible for divergent activities .
- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line selection (e.g., HEK-293 vs. RAW 264.7 macrophages) or compound purity (≥95% by HPLC) .
Q. How can computational modeling predict the compound’s mechanism of action as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the carboxamide group and ATP-binding pockets (e.g., CDK2 or EGFR kinases). Key residues (e.g., Lys33 in CDK2) may form hydrogen bonds with the dihydropyridine ring .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode retention. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) validate predictions .
- Pharmacophore Mapping : Align the compound’s electronegative regions (e.g., methoxy and carbonyl groups) with kinase hinge regions to prioritize synthetic analogs .
Q. What experimental designs optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or micronization to improve aqueous solubility. LogP values (~2.5) suggest moderate lipophilicity, requiring bile salt emulsions for oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., benzyl group oxidation). Fluorine substitution at the para position of the benzyl ring reduces CYP450-mediated degradation .
- Toxicology Screening : Perform Ames tests for mutagenicity and hERG binding assays to exclude cardiotoxicity risks before advancing to animal models .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Key NMR Signals (¹H, δ ppm) | Yield (%) |
|---|---|---|---|
| Dihydropyridine core | Cyclization | 6.25 (d, J=7 Hz, H4), 5.70 (s, H5) | 65–75 |
| Benzylated intermediate | N-Alkylation | 4.95 (s, CH₂Ph), 7.30–7.45 (m, Ar-H) | 80–85 |
| Final compound | Amidation | 8.10 (s, NH), 3.85 (s, OCH₃) | 70–78 |
Table 2 : Biological Activity Comparison Across Studies
| Study | Activity (IC₅₀) | Assay Conditions | Key Confounding Factors |
|---|---|---|---|
| A (2023) | Anticancer: 12 µM (HeLa) | 48h exposure, 10% FBS | Serum proteins binding |
| B (2024) | Antimicrobial: 25 µM (E. coli) | Mueller-Hinton broth, 24h | pH-dependent solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
